Validated Identity as Furosemide Impurity G: HPLC-Detectable at 0.08–0.13% in Pilot Batches with Full Spectroscopic Characterization
This compound has been unequivocally identified and characterized as process-related Impurity G in furosemide manufacturing. In a 2023 study published in Molecules, a novel HPLC method detected Impurity G at levels ranging from 0.08% to 0.13% in pilot batches of furosemide [1]. The impurity was isolated and its structure confirmed through comprehensive FT-IR, Q-TOF/LC-MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (1H-1H-COSY, HSQC, HMBC) analysis [1]. The validated HPLC method demonstrated system suitability, linearity, defined limits of quantitation and detection, precision, accuracy, and robustness per ICH guidelines, and was applied alongside determination of six other known impurities registered in the European Pharmacopoeia [1]. Toxicological properties of Impurity G were further predicted using the ProTox-II in silico webserver [1]. In contrast, the 5-phenyl and 5-methyl analogs in the 2-piperazinyl-6H-1,3,4-thiadiazine series have no published identity as pharmacopoeia-relevant impurities for any marketed drug substance.
| Evidence Dimension | Regulatory-grade impurity reference standard application with validated quantitative HPLC method |
|---|---|
| Target Compound Data | Detected at 0.08–0.13% in furosemide pilot batches; structure confirmed by FT-IR, Q-TOF/LC-MS, 1D/2D-NMR; HPLC method validated per ICH Q2(R1); toxicology predicted by ProTox-II |
| Comparator Or Baseline | 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine (CAS 1203133-53-2) and 5-methyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine (CAS 1202996-14-2): no published association with any pharmacopoeia impurity monograph or validated HPLC method for a marketed drug |
| Quantified Difference | Only compound in the 2-piperazinyl-6H-1,3,4-thiadiazine series with a peer-reviewed, fully validated identity as a specific drug substance process impurity; impurity level range: 0.08–0.13% w/w |
| Conditions | Furosemide pilot batch analysis; HPLC method: reversed-phase with gradient elution; detection wavelength optimized for impurity G; validation per ICH Q2(R1) parameters including system suitability, linearity, LOD, LOQ, precision, accuracy, and robustness |
Why This Matters
For pharmaceutical QC and ANDA/DMF submission support, only a compound with regulatory-context validation can serve as an authenticated impurity reference standard; no in-class analog offers this specific, quantifiable application.
- [1] Xu A, Xue Y, Zeng Y, Li J, Zhou H, Wang Z, Chen Y, Chen H, Jin J, Zhuang T. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. 2023;28(5):2415. doi:10.3390/molecules28052415. PMID: 36903659. View Source
